9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl-

Vue d'ensemble

Description

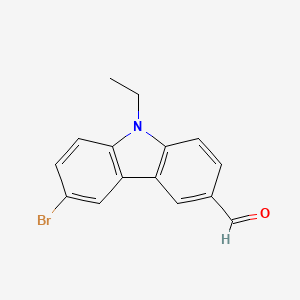

9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- is a chemical compound with the molecular formula C15H12BrNO and a molecular weight of 302.17 g/mol . It is a derivative of carbazole, a nitrogen-containing heterocyclic compound, and features a bromine atom at the 6th position and an ethyl group at the 9th position of the carbazole ring. This compound is known for its applications in various fields, including organic synthesis, medicinal chemistry, and materials science.

Méthodes De Préparation

The synthesis of 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- typically involves the bromination of 9-ethylcarbazole followed by formylation at the 3rd position. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the 6th position . The formylation step can be achieved using Vilsmeier-Haack reaction conditions, where a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) is used .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product. These methods often include purification steps such as recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Des Réactions Chimiques

9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 9H-Carbazole-3-carboxylic acid, while reduction yields 9H-Carbazole-3-methanol .

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity:

One of the prominent applications of 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- is its role in cancer treatment. Research indicates that derivatives of carbazole, including this compound, exhibit antitumor properties by reactivating the p53 pathway in melanoma cells. The p53 protein is a crucial tumor suppressor, and its restoration can lead to apoptosis in cancer cells. Studies have shown that compounds like 9H-Carbazole-3-carboxaldehyde can significantly inhibit the proliferation of melanoma cells, making them potential candidates for therapeutic development against this type of cancer .

Antioxidant Properties:

The compound has also been evaluated for its antioxidant capabilities. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders. The synthesis of thiazole derivatives from 9H-Carbazole-3-carboxaldehyde has demonstrated promising antioxidant activity, suggesting that this compound may contribute to the development of new antioxidant agents .

Synthesis of Novel Compounds

Development of Thiazole Derivatives:

The synthesis of novel thiazole derivatives using 9H-Carbazole-3-carboxaldehyde as a precursor has been extensively documented. The process typically involves a two-step reaction where the aldehyde reacts with thiosemicarbazide to form hydrazinecarbothioamide derivatives, which are then further reacted with various α-bromoketones to yield a series of 2,4-disubstituted thiazoles. These derivatives have been characterized using IR and NMR spectroscopy, showcasing their potential for further biological testing .

Material Science Applications

Organic Electronics:

Carbazole derivatives are known for their applications in organic electronics due to their favorable electronic properties. The incorporation of 9H-Carbazole-3-carboxaldehyde into organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) has been explored. These materials can enhance charge transport and improve device efficiency owing to their high thermal stability and good electron-donating properties.

Case Studies and Experimental Findings

Mécanisme D'action

The antitumor activity of 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- is primarily attributed to its ability to reactivate the p53 pathway in melanoma cells . The compound enhances the phosphorylation of p53 at Ser15, leading to increased apoptosis and senescence in melanoma cells. This activation of the p53 pathway is associated with the upregulation of caspase activities, which are crucial for the apoptotic process . Additionally, the compound has been shown to enhance the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK), further contributing to its antitumor effects .

Comparaison Avec Des Composés Similaires

9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- can be compared with other carbazole derivatives such as:

9-Ethyl-9H-carbazole-3-carbaldehyde: Lacks the bromine atom at the 6th position, which may affect its reactivity and biological activity.

6-Bromo-9H-carbazole-3-carbaldehyde: Lacks the ethyl group at the 9th position, which may influence its solubility and electronic properties.

9-Methyl-9H-carbazole-3-carbaldehyde: Features a methyl group instead of an ethyl group at the 9th position, potentially altering its steric and electronic characteristics.

The presence of both the bromine atom and the ethyl group in 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- makes it unique and may contribute to its specific chemical and biological properties.

Activité Biologique

9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl is a member of the carbazole family, which is known for its diverse biological activities. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds. This article reviews the biological activity of this compound, focusing on its antitumor properties, mechanisms of action, and synthesis.

The molecular formula for 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl is C15H12BrNO. It features a carbazole core with a bromoethyl substituent and an aldehyde functional group, contributing to its unique reactivity and biological properties.

Synthesis

The synthesis of 6-bromo-9-ethyl-9H-carbazole-3-carbaldehyde involves several steps:

- Ethylation : Carbazole is ethylated using bromoethane.

- Formylation : The ethylated product undergoes formylation to introduce the aldehyde group.

- Bromination : The final step involves bromination to yield the desired compound.

This synthetic route has been optimized to ensure high yields and purity of the final product .

Antitumor Activity

Research indicates that 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl exhibits significant antitumor activity. A study demonstrated that derivatives of carbazole, including this compound, can selectively inhibit the growth of melanoma cells by reactivating the p53 tumor suppressor pathway. This pathway is crucial in regulating cell cycle and apoptosis .

Mechanism of Action :

- Caspase Activation : The compound enhances apoptosis in melanoma cells through increased caspase activity.

- Selective Toxicity : It shows minimal toxicity towards normal human primary melanocytes, indicating a selective action against cancer cells .

Antimicrobial Properties

Carbazole derivatives have also been noted for their antimicrobial properties. The structural features of 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl contribute to its effectiveness against various bacterial strains .

Case Studies

- Melanoma Treatment : In vivo studies confirmed that this compound significantly suppressed melanoma growth without evident toxic effects on normal tissues. The study highlighted its potential as a therapeutic agent for melanoma treatment .

- Antimicrobial Efficacy : In a comparative study on various carbazole derivatives, 6-bromo-9-ethyl demonstrated superior antimicrobial activity against specific bacterial strains compared to other derivatives .

Data Table: Biological Activities of 9H-Carbazole Derivatives

| Activity Type | Compound | Effectiveness | Mechanism |

|---|---|---|---|

| Antitumor | 6-Bromo-9-ethyl-carbazole | High (selective) | Caspase activation |

| Antimicrobial | Various Carbazole Derivatives | Moderate to High | Disruption of bacterial cell wall |

| Cytotoxicity | Normal Human Melanocytes | Low | Selective targeting |

Propriétés

IUPAC Name |

6-bromo-9-ethylcarbazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12BrNO/c1-2-17-14-5-3-10(9-18)7-12(14)13-8-11(16)4-6-15(13)17/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHDFNBLZEFXYOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=C(C=C2)C=O)C3=C1C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40462067 | |

| Record name | 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24301-72-2 | |

| Record name | 9H-Carbazole-3-carboxaldehyde, 6-bromo-9-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40462067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.